5-Bromo-2-chloro-4-isobutoxypyrimidine

regioselective synthesis cross-coupling SNAr

5-Bromo-2-chloro-4-isobutoxypyrimidine (CAS: 1289022-88-3) is a fully substituted pyrimidine derivative belonging to the class of 2,4,5-trisubstituted halogenated pyrimidines. This compound features a distinctive substitution pattern: a bromine atom at position 5, a chlorine atom at position 2, and an isobutoxy group at position 4 of the pyrimidine ring.

Molecular Formula C8H10BrClN2O
Molecular Weight 265.53 g/mol
CAS No. 1289022-88-3
Cat. No. B1449163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-isobutoxypyrimidine
CAS1289022-88-3
Molecular FormulaC8H10BrClN2O
Molecular Weight265.53 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC(=NC=C1Br)Cl
InChIInChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3
InChIKeyWWOLGOVTRIFEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-isobutoxypyrimidine CAS 1289022-88-3: Halogenated Pyrimidine Building Block for Pharmaceutical Synthesis and Fragment-Based Drug Discovery Procurement


5-Bromo-2-chloro-4-isobutoxypyrimidine (CAS: 1289022-88-3) is a fully substituted pyrimidine derivative belonging to the class of 2,4,5-trisubstituted halogenated pyrimidines . This compound features a distinctive substitution pattern: a bromine atom at position 5, a chlorine atom at position 2, and an isobutoxy group at position 4 of the pyrimidine ring . With a molecular formula of C₈H₁₀BrClN₂O and a molecular weight of approximately 265.54 g/mol, this building block is utilized in fragment-based drug discovery as a scaffold for molecular linking and modification . The orthogonal reactivity profile conferred by the bromo and chloro substituents enables sequential cross-coupling and nucleophilic aromatic substitution (SNAr) transformations, facilitating regioselective elaboration toward pharmacologically active candidates [1].

5-Bromo-2-chloro-4-isobutoxypyrimidine CAS 1289022-88-3: Why Methoxy and Ethoxy Analog Substitution Fails in Regioselective Synthesis and Pharmacophore Optimization


While 2,4,5-trisubstituted pyrimidines constitute a broad structural class, 5-bromo-2-chloro-4-isobutoxypyrimidine cannot be indiscriminately substituted with simpler alkoxy analogs (e.g., methoxy, ethoxy) without compromising synthetic and pharmacological outcomes. The steric bulk and branched-chain architecture of the isobutoxy group introduce distinct physicochemical properties—predicted boiling point of 345.7±22.0 °C, density of 1.5±0.1 g/cm³, and calculated LogP shifts relative to linear alkoxy analogs—that directly impact both synthetic handle accessibility and downstream pharmacokinetic optimization . In sequential functionalization sequences, the 4-isobutoxy substituent modulates the electrophilicity at C-2 (chloro) and the cross-coupling reactivity at C-5 (bromo) through differential electronic and steric contributions compared to methoxy or ethoxy analogs, potentially altering reaction yields and regioselectivity in multi-step pharmaceutical intermediate syntheses [1]. Furthermore, in fragment-based drug discovery, the isobutoxy moiety provides a chemically tractable vector for hydrophobic pocket exploration that methoxy or ethoxy analogs cannot adequately address, making generic alkoxy substitution a scientifically unjustified procurement decision for structure-activity relationship (SAR) campaigns targeting lipophilic binding sites .

5-Bromo-2-chloro-4-isobutoxypyrimidine CAS 1289022-88-3: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Halogen Substituent Reactivity Hierarchy: Orthogonal Bromo-Chloro Reactivity Enables Regioselective Sequential Functionalization vs. Dichloro or Dibromo Analogs

5-Bromo-2-chloro-4-isobutoxypyrimidine possesses a dual-halogen architecture (Br at C-5, Cl at C-2) that establishes a well-defined reactivity hierarchy enabling sequential orthogonal functionalization, a property absent in symmetric dihalogenated analogs. In palladium-catalyzed cross-coupling reactions, the C-5 bromine atom exhibits superior reactivity compared to the C-2 chlorine due to differences in bond dissociation energies and oxidative addition kinetics with Pd(0) catalysts. This reactivity differential has been systematically characterized in halogenopyrimidine chemistry: bromo substituents undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings preferentially over chloro substituents under identical catalytic conditions [1]. Conversely, the C-2 chlorine atom demonstrates greater electrophilicity in nucleophilic aromatic substitution (SNAr) reactions with amines and alkoxides. This orthogonal reactivity pattern enables sequential, site-selective elaboration that is not achievable with 2,4-dichloro-5-bromopyrimidine (where both C-2 and C-4 chlorines compete for nucleophiles) or 2,4-dibromo-5-chloropyrimidine (where multiple sites participate competitively in cross-coupling) [2].

regioselective synthesis cross-coupling SNAr halogenated pyrimidines

Isobutoxy Steric and Lipophilic Contribution: Predicted Physicochemical Differentiation vs. Methoxy and Ethoxy Analogs for Hydrophobic Pocket Targeting

The 4-isobutoxy substituent of 5-bromo-2-chloro-4-isobutoxypyrimidine confers quantitatively distinct physicochemical properties compared to linear methoxy or ethoxy analogs. Based on predicted values from authoritative chemical databases, the compound exhibits a boiling point of 345.7±22.0 °C and a density of 1.5±0.1 g/cm³ . The branched isobutoxy group introduces greater steric bulk and increased lipophilicity relative to the methoxy analog 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9), which has a molecular weight of 223.45 g/mol and lacks the branched alkyl chain extension . The ethoxy analog 5-bromo-2-chloro-4-ethoxypyrimidine (CAS 1289022-87-2) provides intermediate steric and lipophilic properties but does not achieve the same conformational flexibility and hydrophobic surface area as the isobutoxy-substituted compound. In fragment-based drug discovery campaigns, the isobutoxy group serves as a vector for exploring lipophilic subpockets that methoxy or ethoxy fragments cannot adequately probe due to insufficient steric reach and hydrophobic contribution .

lipophilicity LogP steric bulk physicochemical properties fragment-based drug discovery

Commercial Availability and Purity Specifications: Quantitative Comparison of Procurement Options for 5-Bromo-2-chloro-4-isobutoxypyrimidine

Procurement decision-making for 5-bromo-2-chloro-4-isobutoxypyrimidine requires evaluation of commercially available purity grades and packaging options from reputable vendors. The compound is available from multiple suppliers with specified purity levels ranging from 95% to 98%+, with pricing and packaging options suitable for research-scale and pilot-scale procurement. According to publicly available vendor data, the compound is offered at 97% purity (AchemBlock, CalpacLab) and 98%+ purity (MolCore, Bidepharm) in quantities ranging from 1 g to 5 g . The compound's CAS registry number 1289022-88-3 and MDL number MFCD21789333 enable precise cross-vendor identification, while the MDL number provides verification of the exact molecular structure [1]. Comparative vendor analysis indicates that 5-bromo-2-chloro-4-isobutoxypyrimidine is specifically marketed as a protein degrader building block and fragment molecule scaffold, distinguishing it from simpler alkoxy analogs that are typically marketed only as general halogenated heterocycle building blocks [2].

procurement purity specifications commercial availability vendor comparison research chemicals

Patent Relevance in Trisubstituted Pyrimidine Pharmaceutical Compositions: 4-Alkoxy-5-halopyrimidine Scaffold Utility in Kinase Inhibitor and Antiproliferative Agent Development

The 2,4,5-trisubstituted pyrimidine scaffold represented by 5-bromo-2-chloro-4-isobutoxypyrimidine falls within the structural scope of multiple pharmaceutical patents claiming trisubstituted pyrimidines for therapeutic applications. Patent US 7709480 (and related family members) discloses trisubstituted pyrimidines of formula (I) wherein 5-position halogenation (including bromo) and 4-position alkoxy substitution (encompassing branched alkyl chains) are claimed for the treatment of illnesses characterized by excessive or abnormal cell proliferation [1]. The patent specifically contemplates 4-alkoxy-5-halopyrimidine derivatives with variable alkoxy chain lengths and branching patterns, establishing the isobutoxy-substituted compound as a claimed structural embodiment. Additionally, patent literature describing 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines as Aurora kinase inhibitors and CDK inhibitors [2] demonstrates the broader therapeutic relevance of the halogenated pyrimidine scaffold class to which this compound belongs, with the 5-bromo-2-chloro substitution pattern providing differentiated reactivity for elaboration into patent-eligible pharmaceutical compositions.

patent analysis trisubstituted pyrimidines kinase inhibitors antiproliferative agents pharmaceutical compositions

5-Bromo-2-chloro-4-isobutoxypyrimidine CAS 1289022-88-3: Optimal Research and Industrial Application Scenarios for Differentiated Procurement


Sequential Regioselective Functionalization for Multi-Step Pharmaceutical Intermediate Synthesis

This compound is optimally deployed in synthetic sequences requiring orthogonal, site-selective elaboration of the pyrimidine core. The bromo substituent at C-5 enables initial Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling under palladium catalysis without competing reaction at the C-2 chloro position. Subsequent nucleophilic aromatic substitution (SNAr) at C-2 with amines or alkoxides can then proceed independently, yielding differentially functionalized pyrimidines with precise regiochemical control. This sequential approach reduces step count and purification burden compared to symmetric dihalogenated pyrimidines that suffer from competitive, non-selective functionalization [1]. Procurement for medicinal chemistry programs synthesizing kinase inhibitor candidates or antiproliferative pyrimidine derivatives is therefore scientifically justified based on the established halogen reactivity hierarchy in pyrimidine chemistry .

Fragment-Based Drug Discovery Campaigns Targeting Lipophilic Binding Pockets

The branched isobutoxy substituent at C-4 provides a chemically tractable vector for probing hydrophobic subpockets in fragment-based drug discovery programs. With a molecular weight of 265.54 g/mol and enhanced lipophilicity relative to methoxy and ethoxy analogs, this fragment molecule offers a favorable balance of steric bulk and hydrophobic surface area for exploring lipophilic binding sites that linear alkoxy fragments cannot adequately address [1]. The compound is specifically marketed as a fragment molecule scaffold for molecular linking, expansion, and modification, providing a validated starting point for structure-activity relationship (SAR) campaigns targeting enzymes or receptors with hydrophobic binding clefts . Procurement of the isobutoxy-substituted compound is indicated over methoxy or ethoxy analogs when the target binding site demands increased lipophilic contact area and conformational flexibility from the alkoxy vector.

Protein Degrader Building Block for PROTAC and Molecular Glue Development

5-Bromo-2-chloro-4-isobutoxypyrimidine is categorized by commercial vendors as a protein degrader building block, specifically suitable for PROTAC (proteolysis-targeting chimera) and molecular glue degrader synthesis [1]. The orthogonal bromo and chloro substituents enable sequential conjugation of E3 ligase-binding moieties and target protein-binding warheads to the pyrimidine linker scaffold. The isobutoxy group provides a solubilizing and sterically defined vector that can be retained or further elaborated during degrader optimization. High-purity grades (97-98%+) are commercially available to meet the stringent purity requirements of protein degrader synthesis and subsequent biological evaluation . Procurement for targeted protein degradation programs is justified by the compound's commercial positioning, purity specifications, and structural suitability for modular degrader assembly compared to simpler alkoxy pyrimidines that lack the optimal steric and lipophilic profile for linker applications.

Patent-Eligible Chemical Space Exploration for Antiproliferative Trisubstituted Pyrimidines

The 2,4,5-trisubstituted pyrimidine scaffold of this compound corresponds to claimed structural embodiments in pharmaceutical patents directed to antiproliferative agents, including US 7709480 which claims 4-alkoxy-5-halopyrimidines for treating diseases characterized by abnormal cell proliferation [1]. The isobutoxy substituent provides differentiated lipophilicity and steric properties compared to linear alkoxy chains, offering a distinct vector for optimizing pharmacokinetic parameters while remaining within the patent claim scope. Procurement of this specific building block enables medicinal chemistry teams to efficiently access patent-eligible trisubstituted pyrimidine chemical space for kinase inhibitor and antiproliferative drug discovery programs, with the branched alkoxy chain providing a competitive differentiation point in SAR campaigns targeting Aurora kinases, CDKs, and other oncology-relevant enzymatic targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-4-isobutoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.